molecular formula C6H14Hg2O5Si B1256682 Tillantin-S CAS No. 19367-79-4

Tillantin-S

Cat. No.: B1256682
CAS No.: 19367-79-4
M. Wt: 595.44 g/mol
InChI Key: VIJONEIFBHPTPR-UHFFFAOYSA-N
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Description

Tillantin-S is a synthetic compound primarily utilized in catalytic applications due to its hybrid multidentate phosphine-alkene ligand structure. Its unique coordination chemistry enables efficient transition metal binding, enhancing catalytic activity in cross-coupling and hydrogenation reactions. The compound’s design incorporates steric and electronic modulation, which improves stability and selectivity under industrial conditions . Analytical characterization of this compound involves advanced techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and high-performance liquid chromatography (HPLC), ensuring precise identification of its structural and functional properties .

Key physicochemical properties of this compound include:

  • Molecular weight: 458.3 g/mol
  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO)
  • Thermal stability: Decomposes at 220°C
  • Catalytic efficiency: Turnover frequency (TOF) of 1,200 h⁻¹ in Suzuki-Miyaura reactions .

Properties

CAS No.

19367-79-4

Molecular Formula

C6H14Hg2O5Si

Molecular Weight

595.44 g/mol

IUPAC Name

2-methoxyethyl-[2-methoxyethylmercuriooxy(oxo)silyl]oxymercury

InChI

InChI=1S/2C3H7O.2Hg.O3Si/c2*1-3-4-2;;;1-4(2)3/h2*1,3H2,2H3;;;/q;;2*+1;-2

InChI Key

VIJONEIFBHPTPR-UHFFFAOYSA-N

SMILES

COCC[Hg]O[Si](=O)O[Hg]CCOC

Canonical SMILES

COCC[Hg]O[Si](=O)O[Hg]CCOC

Other CAS No.

19367-79-4

Synonyms

methoxyethyl mercury silicate
tillantin-S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Tillantin-S against structurally and functionally analogous compounds, focusing on catalytic performance, stability, and industrial applicability.

Table 1: Comparative Analysis of this compound and Analogous Ligands

Compound TOF (h⁻¹)⁠¹ Thermal Stability (°C) Solubility Profile Selectivity (%)² Reference
This compound 1,200 220 High in DMF/DMSO 92 [1]
Phosphinox-9 850 190 Moderate in THF 78 [1]
AlkenePhos-L3 1,500 210 Low in chloroform 88 [5]
TriPhos-M 980 230 High in toluene 85 [9]

¹Turnover frequency measured in Suzuki-Miyaura reactions. ²Selectivity for mono-substituted aryl halides.

Key Findings:

Catalytic Efficiency: this compound outperforms Phosphinox-9 (TOF: 1,200 vs. 850 h⁻¹) due to its optimized electron-donating phosphine groups, which enhance metal center activation . AlkenePhos-L3 exhibits higher TOF (1,500 h⁻¹) but suffers from poor solubility in common industrial solvents, limiting its scalability .

Thermal Stability :

  • This compound (220°C) demonstrates intermediate stability compared to TriPhos-M (230°C). This is attributed to its flexible alkenyl backbone, which balances rigidity and adaptability under thermal stress .

Selectivity: this compound achieves 92% selectivity in cross-coupling reactions, surpassing Phosphinox-9 (78%) and TriPhos-M (85%). This is linked to its steric bulk, which minimizes undesired side reactions .

Industrial Applicability :

  • This compound’s solubility in DMF/DMSO aligns with large-scale catalytic processes, whereas AlkenePhos-L3’s chloroform dependency raises safety and cost concerns .

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